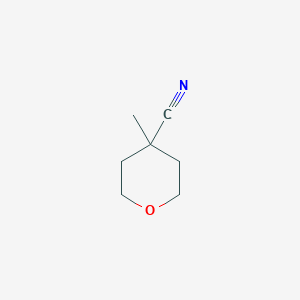

4-甲基四氢-2H-吡喃-4-腈

描述

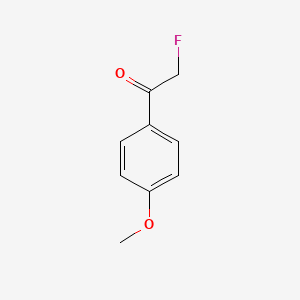

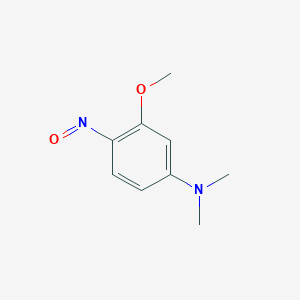

4-Methyltetrahydro-2H-pyran-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with various substituents attached to the ring structure. The specific compound of interest, 4-Methyltetrahydro-2H-pyran-4-carbonitrile, is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical properties are discussed.

Synthesis Analysis

The synthesis of related pyran derivatives is described in several papers. For instance, a catalyst-free combinatorial library synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives is reported, which involves a four-component reaction in water at ambient temperature . Another paper describes the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile under microwave irradiation, which is a solvent-free method . These methods highlight the potential for efficient and environmentally friendly synthesis routes for pyran derivatives.

Molecular Structure Analysis

The molecular structure of pyran derivatives has been analyzed using various spectroscopic techniques and X-ray crystallography. For example, the structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate was determined by X-ray technique, revealing the dihedral angles and planarity of the pyran ring . Similarly, the crystal structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile was characterized, showing a coplanar pyran ring . These studies provide insights into the three-dimensional arrangement of atoms in pyran derivatives.

Chemical Reactions Analysis

The reactivity of pyran derivatives in chemical reactions is also discussed in the literature. The carbonyl ene reaction of 2-methylenetetrahydropyrans is an efficient method for synthesizing β-hydroxydihydropyrans . Additionally, a three-component condensation reaction involving β-ketonitriles, pyridinium ylides, and aldehydes leads to the synthesis of 4,5-dihydrofuran-3- and 2H-pyran-5-carbonitriles with divergent regioselectivity . These reactions demonstrate the versatility of pyran derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The crystal structure analysis often includes the identification of hydrogen bonding patterns, which can affect the compound's solubility and stability . Density functional theory (DFT) calculations and Hirshfeld surface analysis are used to investigate the electronic properties and intermolecular interactions of these compounds . These analyses are crucial for understanding the behavior of pyran derivatives in different environments and for their potential applications in various fields.

科学研究应用

生物活性化合物的合成

4-甲基四氢-2H-吡喃-4-腈的衍生物,特别是 4-甲基四氢-2H-吡喃-2-酮,已被用于合成手性甲基支化结构单元。这些结构单元对于制备各种甲虫和其他生物活性化合物的性信息素至关重要,展示了该化合物在合成复杂生物分子的效用 (Mineeva,2015)。

可调谐的荧光特性

使用 4-甲基四氢-2H-吡喃-4-腈的衍生物合成的噻吩并[3,2-c]吡喃表现出取代基依赖性荧光。此特性在材料科学中很重要,其中此类化合物可用于传感器、成像和其他需要荧光的应用中。通过对这些衍生物进行结构修饰来调整荧光的能力展示了它们在开发新型光子材料方面的潜力 (Sahu 等人,2014)。

腐蚀抑制

由 4-甲基四氢-2H-吡喃-4-腈合成的吡唑并吡啶衍生物已被探索用作酸性环境中低碳钢的腐蚀抑制剂。此应用在工业环境中至关重要,在该环境中腐蚀会导致严重的材料降解和经济损失。合成的衍生物在保护低碳钢免受腐蚀方面显示出有希望的结果,表明 4-甲基四氢-2H-吡喃-4-腈衍生物在工业应用中的潜力 (Dandia 等人,2013)。

电化学应用

醛、丙二腈和 4-羟基-6-甲基-2H-吡喃-2-酮电催化转化为氰基官能化的吡喃并[4,3-b]吡喃体系,为创建具有潜在生物医学应用的化合物提供了一种新颖的合成方法。此方法突出了 4-甲基四氢-2H-吡喃-4-腈衍生物在电化学合成中的多功能性,有助于开发新药和医疗保健材料 (Elinson 等人,2013)。

安全和危害

The safety information for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

属性

IUPAC Name |

4-methyloxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJPJRYKCFRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635033 | |

| Record name | 4-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856255-87-3 | |

| Record name | 4-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)